2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
This compound is a highly complex polyfunctional molecule characterized by a pteridine core, benzoyl linkage, and an extended peptide-like chain with multiple carboxylic acid groups, sulfhydryl (-SH), and diamino functionalities.
Properties
Molecular Formula |
C36H46N14O14S |
|---|---|
Molecular Weight |
930.9 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60) |
InChI Key |
HEPJURCEHYKKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of EC089 involves multiple steps, including the formation of the cleavable linker and its subsequent conjugation with tubulysins and folates. The detailed synthetic routes and reaction conditions are outlined in patent WO2011069116A1 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its distinct functional groups:
| Functional Group | Reaction Type | Conditions | Products/Outcomes |
|---|---|---|---|
| Primary Amine (-NH₂) | Acylation, alkylation | Acidic/basic media | Amides, Schiff bases, or alkylated amines |
| Carboxylic Acid (-COOH) | Esterification, amide formation | DCC/NHS coupling, anhydrides | Esters, anhydrides, or peptide bonds |
| Thiol (-SH) | Oxidation, disulfide formation | Oxidative environments | Disulfides, sulfonic acids |
| Pteridin Ring | Electrophilic substitution | Acidic conditions | Halogenation, nitration |
Key findings from experimental studies ( ):
-
Amide bond formation between its amine and carboxylic acid groups is a primary pathway for derivatization, often requiring coupling agents like EDC/HOBt.
-
The thiol group undergoes rapid oxidation in aerobic conditions, forming disulfide bridges critical for stabilizing tertiary structures in biological environments.
Nucleophilic Reactions
-
Amine groups : Participate in nucleophilic substitution (SN₂) with alkyl halides, forming secondary amines. For example, reaction with methyl iodide yields N-methylated derivatives.
-
Thiol group : Reacts with maleimides or iodoacetamides in Michael addition or alkylation reactions, respectively, enabling bioconjugation.
Electrophilic Reactions
-
Pteridin ring : Susceptible to electrophilic attack at positions 7 and 9, leading to brominated or nitrated analogs under HNO₃/H₂SO₄ or Br₂/Fe catalysis .
Redox Reactions
The compound exhibits redox activity due to its thiol and pteridin moieties:
| Reaction | Oxidizing Agent | Reduction Potential | Outcome |
|---|---|---|---|
| Thiol oxidation | H₂O₂, O₂ | -0.23 V (vs. SHE) | Disulfide or sulfonate formation |
| Pteridin reduction | NADPH, glutathione | -0.32 V (vs. SHE) | Dihydro-pteridin derivatives |
Studies indicate that the pteridin ring undergoes reversible two-electron reduction in biological systems, mimicking folate metabolism pathways .
Hydrolysis and Stability
The compound’s stability is pH-dependent:
-
Acidic hydrolysis (pH < 3): Cleaves amide bonds, releasing free amino acids and pteridin fragments.
-
Alkaline hydrolysis (pH > 10): Degrades ester-like linkages and oxidizes thiols to sulfonates.
-
Thermal stability : Decomposes above 150°C, with decarboxylation of carboxylic acid groups observed via TGA.
Enzymatic Catalysis
In biological systems, enzymatic reactions dominate:
-
Dihydrofolate reductase (DHFR) : Binds the pteridin moiety, reducing it to tetrahydrofolate analogs, a mechanism shared with methotrexate .
-
Glutathione transferases : Catalyze thiol-disulfide exchange, modulating antioxidant activity.
Future Research Directions
-
Mechanistic studies : Elucidate the role of stereochemistry in reaction outcomes.
-
Stability optimization : Develop prodrug formulations to enhance bioavailability.
-
Synergistic reactions : Explore combinations with platinum-based chemotherapeutics.
Scientific Research Applications
EC089 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of EC089 involves its role as a cleavable linker in ADCs. The compound links the drug to the antibody, allowing for targeted delivery to specific cells. Upon reaching the target site, the linker undergoes cleavage, releasing the drug to exert its therapeutic effects . The molecular targets and pathways involved include the specific binding of the antibody to the target cell and the subsequent internalization and cleavage of the linker .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methotrexate and Derivatives
Methotrexate (MTX), a well-known antifolate, shares the pteridine-benzoyl-glutamate scaffold but lacks the extended peptide chain and sulfhydryl group. Key differences include:
| Property | Target Compound | Methotrexate (MTX) |
|---|---|---|
| Core Structure | Pteridine + benzoyl + tri-glutamyl chain + sulfhydryl | Pteridine + benzoyl + single glutamic acid |
| Solubility | Higher hydrophilicity due to multiple carboxylates and -SH | Moderate hydrophilicity (single carboxylate) |
| Binding Affinity | Potential for stronger binding to folate receptors/enzymes via multi-glutamate | Binds dihydrofolate reductase (DHFR) via single glutamate |
| Metabolic Stability | Susceptible to redox interactions (sulfhydryl) and peptidase cleavage | Stable in plasma but undergoes polyglutamylation intracellularly |
| Therapeutic Implications | Broader enzyme inhibition (e.g., thymidylate synthase, DHFR) possible | Specific DHFR inhibition |
The target compound’s tri-glutamyl chain may enhance cellular retention via polyglutamylation, a process critical for MTX’s intracellular activity .
Other Pteridine-Based Antifolates
Compounds like Pemetrexed and Raltitrexed also feature pteridine cores but differ in side-chain complexity:
- Pemetrexed includes a pyrrolidine ring and single glutamate, favoring thymidylate synthase inhibition.
- The target compound’s diaminomethylideneamino group may mimic arginine’s guanidinium moiety, enabling interactions with phosphate-binding enzymes (e.g., kinases) .
Sulfhydryl-Containing Analogues
Compounds like Captopril (ACE inhibitor with -SH group) demonstrate that sulfhydryl groups enhance metal-binding capacity but increase susceptibility to oxidation.
Research Findings and Data Gaps
Structural Analysis
Crystallographic studies using SHELX software (e.g., SHELXL ) would be critical to resolve the compound’s 3D conformation, particularly the orientation of the sulfhydryl group and peptide chain. Such data are lacking but could predict binding modes to folate receptors or enzymes.
Q & A
Basic: What experimental design principles are critical for synthesizing this complex compound?
Answer:
The synthesis of such a structurally intricate compound requires a factorial design approach to systematically evaluate variables like temperature, solvent polarity, catalyst loading, and reaction time. A Taguchi orthogonal array (e.g., L9 or L16 designs) can reduce the number of experiments while identifying dominant factors affecting yield and purity. Post-experimental data should be analyzed using ANOVA to isolate statistically significant variables, followed by response surface methodology (RSM) for optimization . Preliminary quantum mechanical calculations (e.g., density functional theory) can predict reaction pathways and transition states, narrowing experimental conditions .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
Answer:
Discrepancies between spectroscopic datasets often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced conformational shifts. To resolve this:
- Perform variable-temperature NMR to assess temperature-dependent conformational changes.
- Use 2D-COSY and HSQC to confirm connectivity in ambiguous regions.
- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to detect functional groups (e.g., carboxylate or thiol motifs).
- Apply molecular dynamics simulations to model solvent interactions and predict spectral shifts .
Basic: What analytical techniques are prioritized for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Quantify purity and detect trace byproducts via reverse-phase chromatography with UV/Vis and ESI-MS detection.
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers.
- pH-dependent solubility studies : Use potentiometric titration to determine pKa values of ionizable groups (e.g., carboxylates, amines) .
Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction scalability for this compound?
Answer:
AI-integrated simulations enable multi-physics modeling of reaction kinetics and mass transfer limitations at scale:
- Train neural networks on small-scale experimental data to predict optimal stirring rates, heating profiles, and reagent addition rates.
- Simulate fluid dynamics in batch reactors using COMSOL to identify dead zones or hotspots.
- Validate with design of experiments (DoE) to ensure scalability from milligram to gram-scale synthesis .
Basic: What safety protocols are essential for handling thiol-containing intermediates in this compound’s synthesis?
Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile thiols.
- PPE : Nitrile gloves and gas-tight goggles to prevent dermal/ocular contact.
- First Aid : Immediate washing with 10% sodium bicarbonate for skin contact; administer oxygen if inhaled .
- Stability testing : Monitor for oxidative degradation (e.g., disulfide formation) via LC-MS under accelerated storage conditions (40°C/75% RH) .
Advanced: How can multi-variable optimization balance competing reaction outcomes (e.g., yield vs. enantiomeric excess)?
Answer:
- Apply desirability functions in RSM to assign weights to yield, enantiomeric excess (ee), and reaction time.
- Use Pareto front analysis to identify non-dominated solutions where improving one parameter does not degrade another.
- Validate with chiral HPLC and polarimetry for ee quantification.
- Incorporate machine learning (e.g., random forests) to rank variable importance and refine reaction trajectories .
Basic: What computational tools are recommended for predicting this compound’s reactivity with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding affinities.
- QM/MM simulations : Model covalent interactions (e.g., thiol-mediated binding) at enzymatic active sites.
- ADMET prediction (SwissADME) : Estimate bioavailability and toxicity profiles .
Advanced: How do solvent dielectric constants and hydrogen-bonding networks influence the compound’s conformational stability?
Answer:
- Solvent screening : Test aprotic (DMF, DMSO) vs. protic (water, methanol) solvents using circular dichroism (CD) to monitor conformational shifts.
- Dielectric constant correlation : Plot solvent dielectric (ε) against stability via Arrhenius kinetics (k vs. 1/T).
- MD simulations with explicit solvent models : Simulate hydrogen-bonding lifetimes to identify stabilizing interactions .
Basic: What strategies mitigate hydrolysis of labile functional groups (e.g., carboxyamide) during purification?
Answer:
- Low-temperature flash chromatography : Use silica gel with ethyl acetate/hexane gradients at 4°C.
- Lyophilization : Freeze-dry aqueous fractions to prevent hydrolytic cleavage.
- Stabilizing additives : Include 1% (v/v) trifluoroacetic acid (TFA) in mobile phases to protonate susceptible groups .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in vitro?
Answer:
- Synthetic incorporation : Introduce ¹³C at carboxyl groups via labeled sodium bicarbonate in carboxylation steps.
- Tracer studies : Incubate labeled compound with hepatocyte cultures; analyze metabolites via LC-¹³C-NMR.
- Kinetic isotope effects (KIE) : Compare turnover rates between labeled/unlabeled forms to identify rate-limiting enzymatic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
